REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](OC(F)(F)F)C=2)[N:6]([CH2:18][C:19]([OH:21])=[O:20])[CH:5]=1)(=[O:3])[CH3:2].[NH:22]1C2C(=NC=CC=2)C(C(=O)C)=C1>>[C:1]([C:4]1[C:12]2=[N:22][CH:10]=[CH:9][CH:8]=[C:7]2[N:6]([CH2:18][C:19]([OH:21])=[O:20])[CH:5]=1)(=[O:3])[CH3:2]
|
Name
|
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=NC=CC=C21)C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a similar manner
|
Type
|
CUSTOM
|
Details
|
1.16 min
|
Duration
|
1.16 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CN(C=2C1=NC=CC2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |